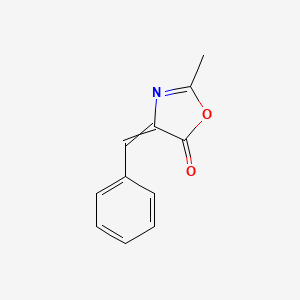
4-benzylidene-2-methyl-4H-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzylidene-2-methyl-4H-oxazol-5-one is a heterocyclic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a five-membered ring containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzylidene-2-methyl-4H-oxazol-5-one typically involves the condensation of an appropriate aldehyde with an amino acid derivative. One common method is the reaction of benzaldehyde with N-acetylglycine under acidic conditions to form the desired oxazolone. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-benzylidene-2-methyl-4H-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted oxazolones.
Applications De Recherche Scientifique
4-benzylidene-2-methyl-4H-oxazol-5-one has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-benzylidene-2-methyl-4H-oxazol-5-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 4-Methyl-5-phenyl-2-oxazolone
- 2-Phenyl-4-methylene-5-oxazolone
- 4-Phenyl-2-methyl-5-oxazolone
Comparison: Compared to these similar compounds, 4-benzylidene-2-methyl-4H-oxazol-5-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the phenylmethylene group at the 4-position and the methyl group at the 2-position imparts distinct chemical properties, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
4-benzylidene-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
BWQBTJRPSDVWIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC2=CC=CC=C2)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B8813769.png)




![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8813785.png)
![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8813788.png)

![6-Chloro-2-(methylthio)-1H-benzo[D]imidazole](/img/structure/B8813807.png)
